2-(6-(二甲氨基)-4-甲基吡啶-3-基)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dimethylaminoacetonitrile is a compound that has both an amine and a nitrile group . It is a liquid with a fishlike odor .

Molecular Structure Analysis

The molecular structure of a similar compound, (Dimethylamino)acetonitrile, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Amines are chemical bases. They neutralize acids to form salts plus water. These acid-base reactions are exothermic . Nitriles may polymerize in the presence of metals and some metal compounds. They are incompatible with acids; mixing nitriles with strong oxidizing acids can lead to extremely violent reactions .Physical And Chemical Properties Analysis

Dimethylaminoacetonitrile is a liquid with a fishlike odor . It is slightly soluble in water . It has a flash point of 75°F .科学研究应用

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging has significantly progressed with the development of radioligands capable of measuring amyloid in vivo in Alzheimer's disease patients' brains. One of the reviewed radioligands includes structures with functionalities similar to the compound , highlighting the importance of such chemical structures in developing diagnostic tools for neurodegenerative diseases. The use of PET amyloid imaging has been a breakthrough in understanding amyloid deposits' pathophysiological mechanisms and time course in the brain, enabling early detection and evaluation of new anti-amyloid therapies (Nordberg, 2007).

Biological Effects of Related Compounds

The biological effects and toxicology of related compounds such as acetamide, N,N-dimethylacetamide, and others have been extensively reviewed, shedding light on the diverse biological responses varying both qualitatively and quantitatively among these chemicals. This information is critical for understanding the potential impacts and applications of similar compounds in biomedical research, including their use in pharmacology and toxicology studies (Kennedy, 2001).

Surface Collisions of Small Cluster Ions

Research on the collisions of slow cluster ions with surfaces, including investigations on fullerene multiply-charged ions and small cluster ions of polyatomic molecules like acetone and acetonitrile radical cations, provides insights into the chemical and physical properties of compounds related to "2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile." Understanding these interactions is crucial for applications in materials science, catalysis, and the development of new materials and analytical techniques (Herman, 2004).

Hydrophilic Interaction Chromatography

The principles of hydrophilic interaction chromatography (HILIC), which is an alternative to reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples, might be applicable in the analysis and separation of compounds like "2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile." The review highlights the suitability of various polar columns for separations, pointing to the versatility of such methodologies in analyzing a wide range of compounds (Jandera, 2011).

安全和危害

属性

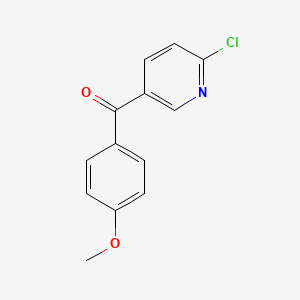

IUPAC Name |

2-[6-(dimethylamino)-4-methylpyridin-3-yl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-8-6-10(13(2)3)12-7-9(8)4-5-11/h6-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYUOWPIFKOKHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

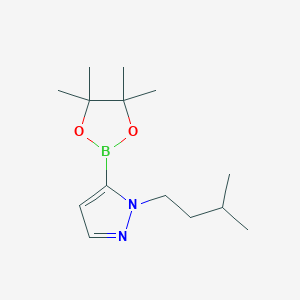

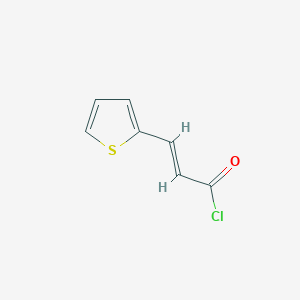

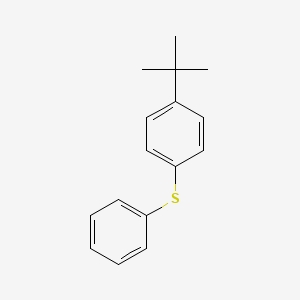

CC1=CC(=NC=C1CC#N)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601232490 |

Source

|

| Record name | 6-(Dimethylamino)-4-methyl-3-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601232490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile | |

CAS RN |

764651-70-9 |

Source

|

| Record name | 6-(Dimethylamino)-4-methyl-3-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764651-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Dimethylamino)-4-methyl-3-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601232490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B1312596.png)